

An In-Depth Technical Guide to Methyl 2-amino-3,6-difluorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-amino-3,6-difluorobenzoate*

Cat. No.: *B1421358*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 2-amino-3,6-difluorobenzoate** (CAS No. 1184204-30-5), a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. This document delves into the core physicochemical properties, spectral characteristics, synthesis, and potential applications of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.^[1] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] Difluoroaniline derivatives, such as **Methyl 2-amino-3,6-difluorobenzoate**, are valuable building blocks for creating novel therapeutics and advanced materials.^[2] This guide serves as a technical resource for professionals seeking to leverage the properties of this specific fluorinated intermediate.

Molecular Structure and Physicochemical Properties

Methyl 2-amino-3,6-difluorobenzoate is a polysubstituted benzene ring with an amino group, a methyl ester, and two fluorine atoms. The strategic placement of these functional groups dictates its reactivity and physical characteristics.

Molecular Structure Diagram:

Caption: Molecular structure of **Methyl 2-amino-3,6-difluorobenzoate**.

Table 1: Physicochemical Properties of **Methyl 2-amino-3,6-difluorobenzoate**

Property	Value	Source
CAS Number	1184204-30-5	[3]
Molecular Formula	C ₈ H ₇ F ₂ NO ₂	[3]
Molecular Weight	187.14 g/mol	[3]
Boiling Point	263.7 ± 40.0 °C (Predicted)	[3]
Density	1.355 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	-0.21 ± 0.10 (Predicted)	[4]
Physical Form	Solid (Predicted)	Inferred from related compounds
Storage Temperature	2-8°C	[4]

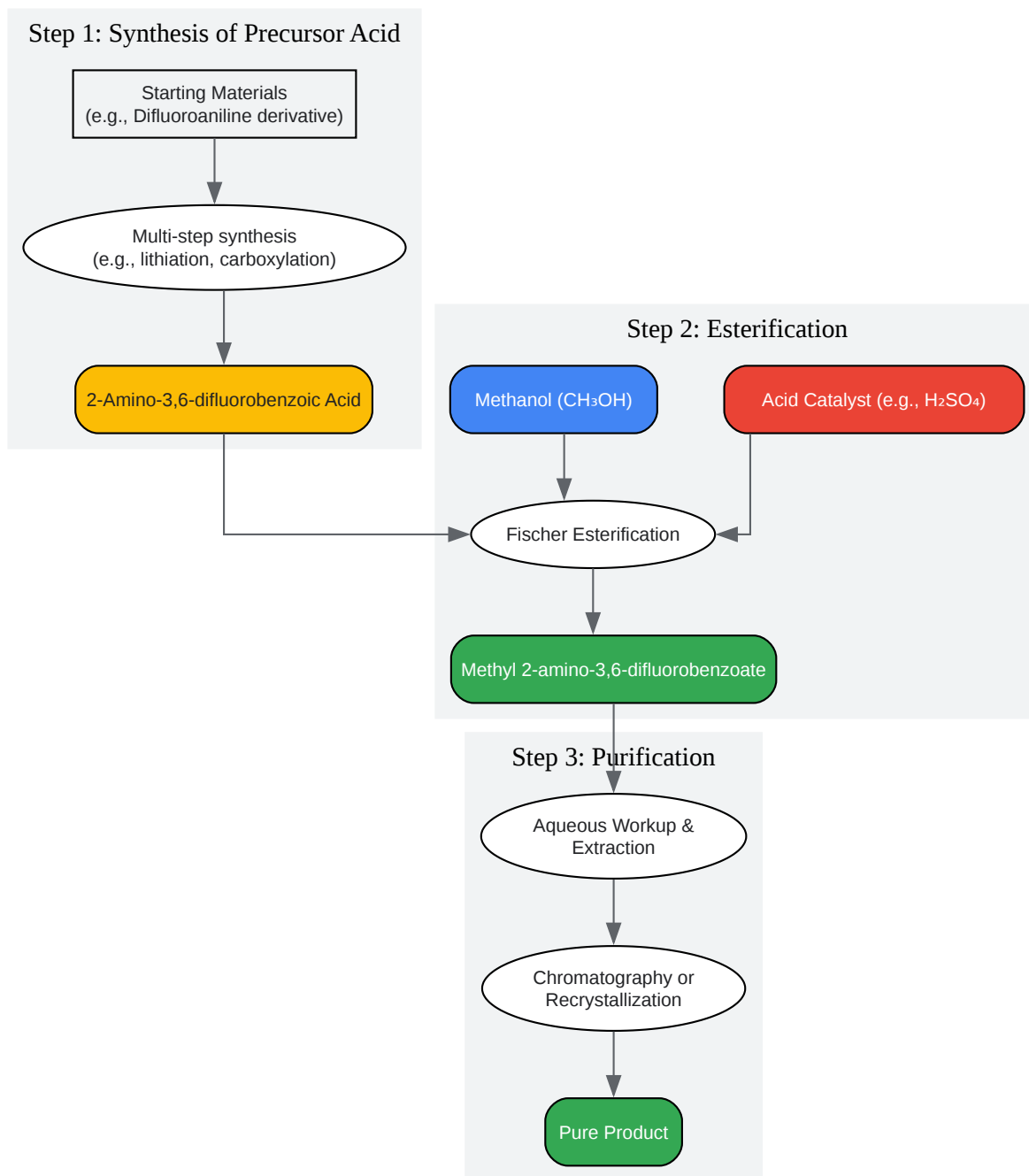
Note: Most physical properties for this specific compound are predicted and have not been experimentally verified in publicly available literature. These values should be used as estimates.

Synthesis of Methyl 2-amino-3,6-difluorobenzoate

A plausible synthetic route to **Methyl 2-amino-3,6-difluorobenzoate** involves the esterification of the corresponding carboxylic acid, 2-amino-3,6-difluorobenzoic acid. This precursor can be

synthesized through multi-step organic reactions.

Synthesis Workflow Diagram:



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Caption: Proposed workflow for the synthesis of **Methyl 2-amino-3,6-difluorobenzoate**.

Experimental Protocol: Esterification of 2-amino-3,6-difluorobenzoic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods for aminobenzoic acids.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol (acting as both solvent and reactant).
- **Catalyst Addition:** Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching and Neutralization:** After completion, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude ester by column chromatography or recrystallization to obtain the final product.

Spectral Data (Predicted)

Due to a lack of publicly available experimental spectra for **Methyl 2-amino-3,6-difluorobenzoate**, the following data is based on predictive models and analysis of similar

structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	6.8 - 7.5	Multiplet	
Amine-NH ₂	4.5 - 5.5	Broad Singlet	
Methyl-CH ₃	~3.9	Singlet	

Note: The exact chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The carbon signals will also exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-F	150 - 165 (Doublet)
Aromatic C-NH ₂	140 - 150
Aromatic C-H	110 - 125
Aromatic C-COOCH ₃	115 - 125
Carbonyl C=O	165 - 170
Methyl CH ₃	50 - 55

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine, ester, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3300 - 3500	Two bands, symmetric & asymmetric
C-H Stretch (Aromatic)	3000 - 3100	
C-H Stretch (Aliphatic)	2850 - 3000	Strong absorption
C=O Stretch (Ester)	1700 - 1730	
C=C Stretch (Aromatic)	1500 - 1600	
C-N Stretch	1250 - 1350	
C-F Stretch	1100 - 1300	Strong absorption

Mass Spectrometry (Predicted)

In mass spectrometry, **Methyl 2-amino-3,6-difluorobenzoate** is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns for amino

benzoates include the loss of the methoxy group ($-\text{OCH}_3$) or the entire ester group ($-\text{COOCH}_3$).

Reactivity and Potential Applications

The reactivity of **Methyl 2-amino-3,6-difluorobenzoate** is governed by its functional groups. The amino group can undergo acylation, alkylation, and diazotization, making it a versatile handle for further chemical modifications. The aromatic ring is activated towards electrophilic substitution, although the positions of substitution are directed by the existing groups.

Given its structure, this compound is a promising intermediate in several areas:

- **Pharmaceutical Synthesis:** As a building block for the synthesis of complex, biologically active molecules. The difluoroaniline moiety is found in various developmental drugs.[\[1\]](#)
- **Agrochemicals:** It can be used in the synthesis of novel pesticides and herbicides.[\[1\]](#)
- **Materials Science:** As a monomer or precursor for the synthesis of specialty polymers and dyes.

Safety and Handling

While specific toxicological data for **Methyl 2-amino-3,6-difluorobenzoate** is not available, it should be handled with care, assuming it has a toxicological profile similar to other substituted anilines.

General Safety Precautions:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[\[4\]](#)
- **Toxicity:** Substituted anilines can be toxic if ingested, inhaled, or absorbed through the skin. [\[5\]](#) Acute exposure may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[\[5\]](#) Chronic exposure may affect the hematopoietic system and kidneys.[\[5\]](#)

Conclusion

Methyl 2-amino-3,6-difluorobenzoate is a valuable, fluorinated building block with significant potential in drug discovery and materials science. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and key safety considerations based on the chemistry of analogous compounds. As research in fluorinated molecules continues to expand, the utility of intermediates like **Methyl 2-amino-3,6-difluorobenzoate** is expected to grow.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-amino-3,6-difluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1421358#physicochemical-properties-of-methyl-2-amino-3-6-difluorobenzoate]

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